Cas no 56354-57-5 (4-Cyclohexylbenzene-1-sulfonyl chloride)

4-シクロヘキシルベンゼン-1-スルホニルクロリドは、有機合成において有用なスルホン化試薬です。シクロヘキシル基とベンゼン環が結合した構造を持ち、高い反応性と安定性を兼ね備えています。特に、スルホンアミドやスルホン酸エステルの合成に適しており、医薬品中間体や機能性材料の製造に応用可能です。本製品は純度が高く、副反応が少ないため、精密な合成プロセスに貢献します。また、適切な条件下で保存すれば長期安定性も確保されています。

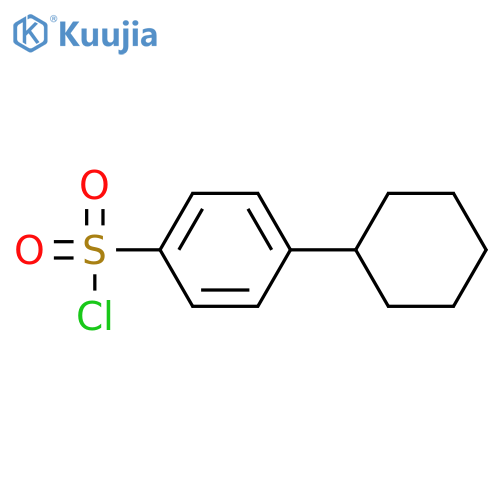

56354-57-5 structure

商品名:4-Cyclohexylbenzene-1-sulfonyl chloride

CAS番号:56354-57-5

MF:C12H15ClO2S

メガワット:258.764301538467

MDL:MFCD00625713

CID:821060

PubChem ID:4339442

4-Cyclohexylbenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyclohexylbenzene-1-sulfonyl chloride

- 4-Cyclohexylbenzenesulfonyl chloride

- 4-Cyclohexyl-Benzenesulfonyl Chloride

- 4-CYCLOHEXYLBENZENESULPHONYL CHLORIDE

- 4-Biphenylsulfonyl Chloride

- 4-Cyclohexyl-benzolsulfonylchlorid

- 4-cyclohexylphenylsulphonyl chloride

- STK409593

- SCHEMBL1931626

- BBL001426

- DTXSID40402084

- SY106888

- AKOS000200560

- MFCD00625713

- AS-9620

- CREMYEDHKUWVTB-UHFFFAOYSA-N

- CS-0068013

- s10700

- J-515239

- C12H15ClO2S

- ALBB-001000

- 4-Cyclohexylbenzene-1-sulfonylchloride

- 4-Cyclohexylbenzenesulfonyl chloride, AldrichCPR

- 56354-57-5

- EN300-10865

- DB-099921

-

- MDL: MFCD00625713

- インチ: InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2

- InChIKey: CREMYEDHKUWVTB-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 258.04800

- どういたいしつりょう: 258.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 42.5A^2

じっけんとくせい

- 密度みつど: 1.248

- ゆうかいてん: 52-54℃

- ふってん: 358.5°C at 760 mmHg

- フラッシュポイント: 170.6°C

- 屈折率: 1.55

- PSA: 42.52000

- LogP: 4.74260

- かんど: Moisture Sensitive

4-Cyclohexylbenzene-1-sulfonyl chloride セキュリティ情報

4-Cyclohexylbenzene-1-sulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Cyclohexylbenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138653-100g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 98% | 100g |

¥6494.00 | 2024-05-08 | |

| Chemenu | CM113177-25g |

4-cyclohexylbenzenesulfonyl chloride |

56354-57-5 | 95+% | 25g |

$*** | 2023-05-30 | |

| abcr | AB353414-25 g |

4-Cyclohexylbenzenesulfonyl chloride, 97%; . |

56354-57-5 | 97% | 25 g |

€429.10 | 2023-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0016-1G |

4-cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 95% | 1g |

¥ 277.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX472-20g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 97% | 20g |

3043.0CNY | 2021-07-16 | |

| Ambeed | A112021-5g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 97% | 5g |

$52.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41405-5g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 97% | 5g |

¥327.0 | 2024-07-16 | |

| TRC | C989245-25g |

4-Cyclohexyl-benzenesulfonyl Chloride |

56354-57-5 | 25g |

$ 1300.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX472-5g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 97% | 5g |

846.0CNY | 2021-07-16 | |

| Alichem | A019086701-25g |

4-Cyclohexylbenzene-1-sulfonyl chloride |

56354-57-5 | 97% | 25g |

$461.34 | 2023-09-01 |

4-Cyclohexylbenzene-1-sulfonyl chloride 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

56354-57-5 (4-Cyclohexylbenzene-1-sulfonyl chloride) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56354-57-5)4-Cyclohexylbenzene-1-sulfonyl chloride

清らかである:99%

はかる:25g

価格 ($):220.0